molecular formula C25H18BrNO3 B11101212 methyl 3-[(3E)-3-(4-bromobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

methyl 3-[(3E)-3-(4-bromobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11101212
M. Wt: 460.3 g/mol
InChI Key: ALELWXCCPCDDGZ-XSFVSMFZSA-N
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Description

METHYL 3-{3-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a bromophenyl group, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{3-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions to form the intermediate. This intermediate is then esterified with methyl benzoate under catalytic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{3-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Azides, thiols

Scientific Research Applications

METHYL 3-{3-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-{3-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine ring can interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-bromophenyl)acrylate
  • Methyl 3-(4-bromophenyl)propionate

Uniqueness

METHYL 3-{3-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is unique due to its combination of a bromophenyl group, a pyrrolidine ring, and a benzoate ester. This combination imparts distinct chemical properties and biological activities that are not observed in simpler analogs like methyl (E)-3-(4-bromophenyl)acrylate or methyl 3-(4-bromophenyl)propionate.

Properties

Molecular Formula

C25H18BrNO3

Molecular Weight

460.3 g/mol

IUPAC Name

methyl 3-[(3E)-3-[(4-bromophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoate

InChI

InChI=1S/C25H18BrNO3/c1-30-25(29)19-8-5-9-22(15-19)27-23(18-6-3-2-4-7-18)16-20(24(27)28)14-17-10-12-21(26)13-11-17/h2-16H,1H3/b20-14+

InChI Key

ALELWXCCPCDDGZ-XSFVSMFZSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=CC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4

Origin of Product

United States

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